1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE
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Overview
Description
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties
Scientific Research Applications
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE typically involves the reaction of 3-W-ETHYLSULFAMOYLPHENYL hydrazine with an appropriate β-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mechanism of Action
The mechanism of action of 1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.
4-Aminoantipyrine: Used as an analgesic and antipyretic agent.
Sulfonamide derivatives: Known for their antibacterial properties.
Uniqueness
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE is unique due to the presence of the ethylsulfamoyl group, which may confer distinct chemical and biological properties compared to other pyrazolone derivatives.
Properties
CAS No. |
106176-12-9 |
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Molecular Formula |
C12H15N3O3S |
Molecular Weight |
281.33 |
Synonyms |
1-(3-W-ETHYLSULFAMOYLPHENYL)-3-METHYL-5-PYRAZOLONE |
Origin of Product |
United States |
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